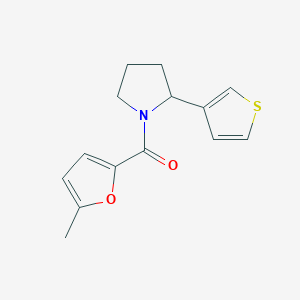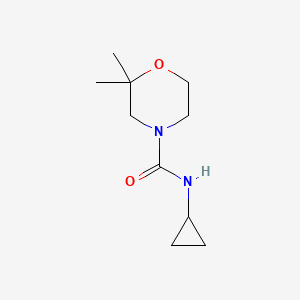
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture. It is a member of the chloroacetamide family of herbicides and is known for its effectiveness in controlling annual grasses and broadleaf weeds.
科学的研究の応用
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide has been extensively studied for its herbicidal properties. It is used in the control of weeds in various crops such as corn, soybeans, cotton, and wheat. This compound has also been studied for its potential use as a pre-emergent herbicide in turfgrass management. In addition, this compound has been investigated for its effects on soil microbial communities and its potential impact on soil health.
作用機序
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide inhibits the growth of weeds by interfering with the biosynthesis of fatty acids, which are essential for plant growth. Specifically, this compound inhibits the activity of acetyl-CoA carboxylase, an enzyme involved in the biosynthesis of fatty acids. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the weed.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near waterways. This compound can also have negative effects on soil microbial communities, which can impact soil health and nutrient cycling.
実験室実験の利点と制限
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide is a widely used herbicide and is readily available for research purposes. It is relatively inexpensive and has a long shelf life. However, this compound can be difficult to dissolve in water and may require the use of organic solvents for certain experiments.
将来の方向性
There are several areas of research that could benefit from further investigation of N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide. For example, more research is needed to understand the impact of this compound on soil microbial communities and its potential effects on soil health. Additionally, there is a need for more research on the potential use of this compound as a pre-emergent herbicide in turfgrass management. Finally, more research is needed to understand the potential impact of this compound on non-target organisms and the environment.
In conclusion, this compound is a synthetic herbicide that is widely used in agriculture for weed control. It is synthesized by reacting 2,4-dichloroacetophenone with methyl mercaptan in the presence of a base catalyst. This compound inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. It has low toxicity to mammals and birds but can be toxic to aquatic organisms. This compound has several advantages for lab experiments, including its availability and low cost, but it can be difficult to dissolve in water. Future research directions include investigating the impact of this compound on soil microbial communities, its potential use as a pre-emergent herbicide in turfgrass management, and its potential impact on non-target organisms and the environment.
合成法
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide can be synthesized by reacting 2,4-dichloroacetophenone with methyl mercaptan in the presence of a base catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 96-98 °C. The purity of the product can be determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC).
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NOS/c1-6(15-2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDAFZDIGZNYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)
![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)


![N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7558787.png)


![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)

![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)
![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)
![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)
